molecular formula C19H26O3S.H3N<br>C19H29NO3S B15179060 Ammonium tris(1-methylethyl)naphthalenesulphonate CAS No. 84455-46-9

Ammonium tris(1-methylethyl)naphthalenesulphonate

Cat. No.: B15179060
CAS No.: 84455-46-9
M. Wt: 351.5 g/mol
InChI Key: RTXXSGZDJZCXKU-UHFFFAOYSA-N
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Description

Ammonium tris(1-methylethyl)naphthalenesulphonate is a chemical compound with the molecular formula C19H29NO3S. It is known for its unique structure, which includes a naphthalene ring substituted with three isopropyl groups and a sulfonate group, balanced by an ammonium ion. This compound is used in various scientific and industrial applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium tris(1-methylethyl)naphthalenesulphonate typically involves the sulfonation of tris(1-methylethyl)naphthalene. This process is carried out by reacting tris(1-methylethyl)naphthalene with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonate group. The resulting sulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ammonium tris(1-methylethyl)naphthalenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ammonium tris(1-methylethyl)naphthalenesulphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, dyes, and surfactants.

Mechanism of Action

The mechanism of action of ammonium tris(1-methylethyl)naphthalenesulphonate involves its interaction with molecular targets through its sulfonate group. This group can form ionic bonds and hydrogen bonds with various biomolecules, affecting their structure and function. The compound’s isopropyl groups contribute to its hydrophobic interactions, enhancing its binding affinity to certain targets .

Comparison with Similar Compounds

Similar Compounds

    Ammonium tris(1-methylethyl)benzenesulphonate: Similar structure but with a benzene ring instead of a naphthalene ring.

    Ammonium tris(1-methylethyl)phenylsulphonate: Contains a phenyl ring instead of a naphthalene ring.

    Ammonium tris(1-methylethyl)toluenesulphonate: Features a toluene ring with similar substituents.

Uniqueness

Ammonium tris(1-methylethyl)naphthalenesulphonate is unique due to its naphthalene ring, which provides additional stability and distinct chemical properties compared to its benzene, phenyl, and toluene counterparts. This uniqueness makes it particularly valuable in applications requiring specific interactions and stability .

Properties

CAS No.

84455-46-9

Molecular Formula

C19H26O3S.H3N
C19H29NO3S

Molecular Weight

351.5 g/mol

IUPAC Name

azanium;2,3,4-tri(propan-2-yl)naphthalene-1-sulfonate

InChI

InChI=1S/C19H26O3S.H3N/c1-11(2)16-14-9-7-8-10-15(14)19(23(20,21)22)18(13(5)6)17(16)12(3)4;/h7-13H,1-6H3,(H,20,21,22);1H3

InChI Key

RTXXSGZDJZCXKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])C(C)C)C(C)C.[NH4+]

Origin of Product

United States

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